molecular formula C23H19BrN2O4 B11568955 Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Cat. No.: B11568955
M. Wt: 467.3 g/mol
InChI Key: FQJOJXZXRFUSOX-UHFFFAOYSA-N
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Description

Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a bromine atom, a furan ring, and a benzoxazine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the bromine atom and the furan ring. Common reagents used in these reactions include brominating agents, furan derivatives, and various catalysts to facilitate the formation of the benzoxazine ring.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the benzoxazine ring, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bromine atom and the furan ring may play crucial roles in binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-methoxybenzoate
  • Methyl-2-bromobenzoate
  • Methyl 4-(bromomethyl)benzoate

Comparison: Compared to these similar compounds, Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is unique due to its complex structure, which includes a benzoxazine ring and a furan moiety. This complexity may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

methyl 4-[9-bromo-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

InChI

InChI=1S/C23H19BrN2O4/c1-13-3-9-21(29-13)18-12-19-17-11-16(24)8-10-20(17)30-22(26(19)25-18)14-4-6-15(7-5-14)23(27)28-2/h3-11,19,22H,12H2,1-2H3

InChI Key

FQJOJXZXRFUSOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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